

# Application Note: Detection and Quantification of N-Nitrosometoprolol in Pharmaceutical Materials

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## Compound of Interest

Compound Name: *N-Nitrosometoprolol*

Cat. No.: *B6189872*

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Audience: Researchers, scientists, and drug development professionals.

**Introduction** **N-Nitrosometoprolol** is a nitrosamine drug substance-related impurity (NDSRI) associated with Metoprolol, a widely used beta-blocker. Nitrosamine impurities are a significant concern for the pharmaceutical industry due to their classification as probable human carcinogens.[1][2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines to control the presence of these impurities in drug products.[1] The EMA has set an acceptable intake (AI) limit for **N-Nitrosometoprolol** at 1500 ng/day.[3][4] Consequently, highly sensitive and robust analytical methods are required to detect and quantify **N-Nitrosometoprolol** at trace levels to ensure patient safety and regulatory compliance. This document provides detailed protocols and methods for the analysis of **N-Nitrosometoprolol**, primarily focusing on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

## Analytical Approaches

The primary analytical technique for the determination of **N-Nitrosometoprolol** is Liquid Chromatography coupled with Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), due to its high sensitivity and selectivity. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, especially for more volatile nitrosamines, but LC-MS/MS is often preferred for non-volatile and thermolabile compounds like many NDSRIs. LC-MS/MS methods utilizing electrospray ionization (ESI) in Multiple Reaction

Monitoring (MRM) mode provide the necessary sensitivity to meet the low detection limits required by regulatory agencies.

## Quantitative Data Summary

The performance of analytical methods is critical for ensuring accurate quantification at trace levels. The following table summarizes typical performance characteristics for the analysis of **N-Nitrosometoprolol** and similar beta-blocker-related nitrosamines by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

Parameter	Typical Value Range	Reference
Limit of Detection (LOD)	0.02 - 1.2 ppb	
Limit of Quantification (LOQ)	2 - 20 ppb	
Recovery	64.1% - 113.3%	
Correlation Coefficient (R)	0.9978 - 0.9999	

## Experimental Protocols

### Protocol 1: N-Nitrosometoprolol Analysis by LC-MS/MS

This protocol describes a validated method for the quantification of **N-Nitrosometoprolol** using LC-MS/MS.

#### 1. Instrumentation:

- An ultra-high-speed liquid chromatography (UHPLC) system.
- A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

#### 2. Chromatographic Conditions:

- Column: Acquity HSS T3, 3.0 × 100 mm, 1.8 µm particle size.
- Mobile Phase A: 0.1% Formic Acid in Water.

- Mobile Phase B: Methanol or Acetonitrile with 0.1% Formic Acid.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 1-10 µL.
- Gradient Program:

Time (min)	% Mobile Phase B
0.0	5
1.0	5
8.0	95
10.0	95
10.1	5

| 12.0 | 5 |

### 3. Mass Spectrometry Conditions:

- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Scan Type: Multiple Reaction Monitoring (MRM).
- Source Parameters: Optimized for the specific instrument (e.g., Capillary Voltage, Source Temperature, Gas Flows).
- MRM Transitions: The specific precursor-to-product ion transitions for **N-Nitrosometoprolol** must be determined by infusing a pure standard. The protonated molecular ion  $[M+H]^+$  serves as the precursor ion. At least two transitions should be monitored for confident identification and quantification.

## Protocol 2: Sample Preparation

Accurate sample preparation is crucial to achieve reliable results.

1. For Metoprolol Drug Substance (API):

- Accurately weigh approximately 25 mg of the Metoprolol API into a suitable centrifuge tube.
- Add 5 mL of a diluent (e.g., 80:20 v/v acetonitrile/water or methanol).
- Vortex the solution for 1 minute, followed by sonication for 15 minutes to ensure complete dissolution.
- Filter the resulting solution through a 0.22  $\mu$ m PVDF or equivalent syringe filter into an HPLC vial.
- The sample is now ready for LC-MS/MS analysis.

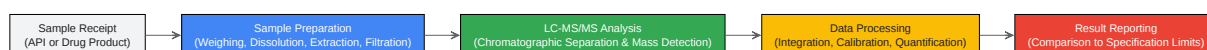
2. For Metoprolol Drug Product (Tablets):

- Grind a sufficient number of tablets to obtain a fine, homogeneous powder.
- Accurately weigh an amount of powder equivalent to 25 mg of the Metoprolol API into a 15 mL centrifuge tube.
- Add 5 mL of diluent (e.g., 80:20 v/v acetonitrile/water).
- Vortex for 1 minute, followed by shaking on a mechanical shaker for at least 30 minutes to extract the analyte.
- Centrifuge the sample at 4,500 rpm for 15 minutes to separate the insoluble excipients.
- Filter the supernatant through a 0.22  $\mu$ m PVDF syringe filter into an HPLC vial.
- The sample is now ready for injection.

## Visualizations

The following diagrams illustrate the general workflow and decision-making process for **N-Nitrosometoprolol** analysis.

## General Analytical Workflow for N-Nitrosometoprolol



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Caption: High-level workflow for **N-Nitrosometoprolol** analysis.



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Caption: Decision tree for selecting an appropriate analytical method.

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